molecular formula C8H11NO4S B1584301 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium CAS No. 3918-73-8

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Cat. No. B1584301
CAS RN: 3918-73-8
M. Wt: 217.24 g/mol
InChI Key: RJPRZHQPROLZRW-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C8H11NO4S . It is also known as 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betaine . This compound is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of structurally diverse pyridinium salts, including 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, has been a topic of research for many years . Alkylated N-(2-hydroxyethyl)-pyridinium ILs were prepared from alkylpyridines via corresponding bromide salts by N-alkylation and final anion exchange .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 217.24 g/mol .


Chemical Reactions Analysis

Pyridinium salts, including 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, have been highlighted in terms of their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium include a molecular weight of 217.24 g/mol . The compound has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties .

Scientific Research Applications

Antidote to Organophosphorus Poisoning

One notable application is the preparation and study of pyridinium compounds for their potential as antidotes to organophosphorus poisoning. The stability and estimation methods of these compounds in biological materials have been investigated, indicating their relevance in toxicology and emergency medicine (Creasey & Green, 1959).

Bone Resorption Markers

Pyridinium compounds have been utilized in the assay of urinary crosslinks of collagen as specific biochemical markers of bone resorption. This application is crucial in clinical studies related to osteoporosis and other metabolic bone diseases (Colwell, Russell, & Eastell, 1993).

Sulphonation Reactions

The sulphonation of indole and its derivatives using pyridinium-1-sulphonate showcases the chemical versatility and reactivity of pyridinium-based compounds, highlighting their use in synthetic organic chemistry (Smith & Taylor, 1973).

Extraction Solvents

Pyridinium-based ionic liquids have been developed as highly selective and ultra-hydrophobic solvents for the extraction of polycyclic aromatic hydrocarbons, demonstrating their utility in environmental analysis and cleanup technologies (Yao et al., 2009).

Thermodynamic and Transport Properties

The thermodynamic and transport properties of pyridinium-based ionic liquids have been studied, indicating their potential in electrolyte formulations for energy storage devices and other applications requiring specific ionic conductivity and stability (Cadena et al., 2006).

properties

IUPAC Name

2-hydroxy-3-pyridin-1-ium-1-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPRZHQPROLZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014636
Record name 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

CAS RN

3918-73-8, 68928-53-0
Record name 1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxy-3-sulphonatopropyl)pyridinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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